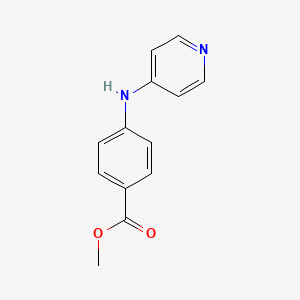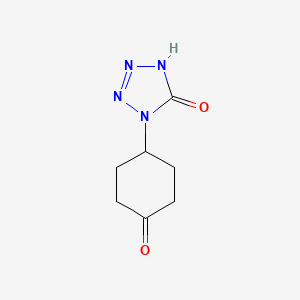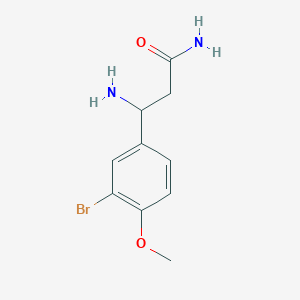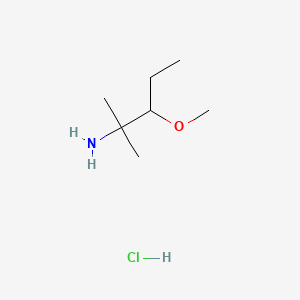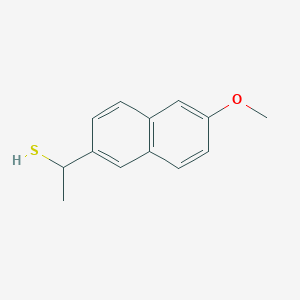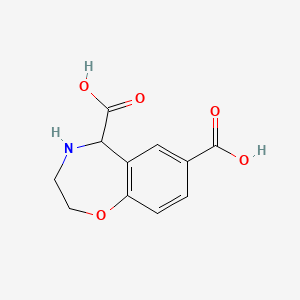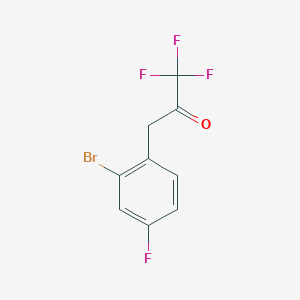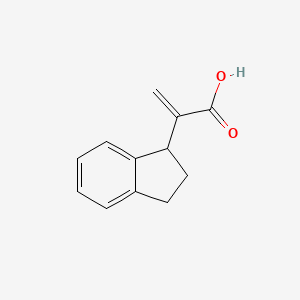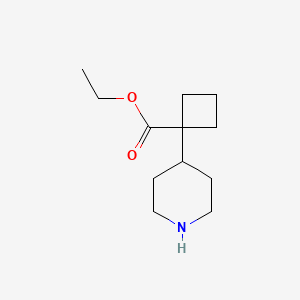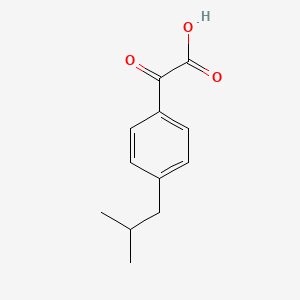![molecular formula C10H10N2O3S B13538465 2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
2-Cyclopropylbenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylbenzo[d]oxazole-5-sulfonamide is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a benzo[d]oxazole ring, which is further substituted with a sulfonamide group at the 5-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropylbenzo[d]oxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with cyclopropyl isocyanate to form the benzo[d]oxazole ring, followed by sulfonation at the 5-position using sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Cyclopropylbenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopropylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-Cyclopropylbenzo[d]oxazole-5-sulfonamide can be compared with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the cyclopropyl and benzo[d]oxazole moieties, which confer distinct chemical and biological properties . Similar compounds include:
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c11-16(13,14)7-3-4-9-8(5-7)12-10(15-9)6-1-2-6/h3-6H,1-2H2,(H2,11,13,14) |
InChI Key |
SHQZMCHBKFZEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


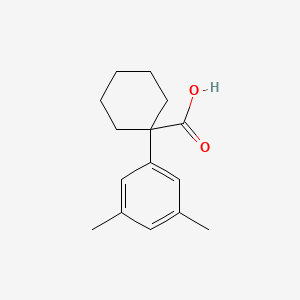
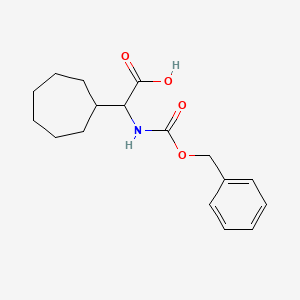
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
